Product packaging for 2-(3,5-Dimethoxyphenyl)azetidine(Cat. No.:)

2-(3,5-Dimethoxyphenyl)azetidine

Cat. No.: B13520989
M. Wt: 193.24 g/mol
InChI Key: VSCSEORNWNUMBL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)azetidine (CAS 1273652-38-2) is a chemical building block of significant interest in medicinal chemistry, particularly in the synthesis of novel microtubule-targeting agents. Recent research has demonstrated that derivatives of this scaffold, specifically 1-(3,5-dimethoxyphenyl)azetidin-2-ones, exhibit potent antiproliferative activity . These compounds are designed as analogs of combretastatin A-4, a known natural product that inhibits tubulin polymerization. The 3,5-dimethoxyphenyl moiety is a critical structural feature that promotes binding at the colchicine site of tubulin, a well-validated target for cancer therapy . This mechanism underpins the observed high potency of these compounds against challenging cancer cell lines, including MCF-7 breast cancer and chemoresistant HT-29 colon cancer cells, with some derivatives showing IC50 values in the low nanomolar range . As a synthetic intermediate, this compound provides researchers with a versatile core structure for further functionalization and optimization in drug discovery programs focused on oncology. Its application is central to exploring new treatments for cancers that are resistant to existing chemotherapies. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B13520989 2-(3,5-Dimethoxyphenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)azetidine

InChI

InChI=1S/C11H15NO2/c1-13-9-5-8(11-3-4-12-11)6-10(7-9)14-2/h5-7,11-12H,3-4H2,1-2H3

InChI Key

VSCSEORNWNUMBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CCN2)OC

Origin of Product

United States

The Significance of Azetidine Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Azetidines are four-membered saturated heterocycles containing a nitrogen atom. wikipedia.org Their importance in organic synthesis and medicinal chemistry stems from a combination of their inherent ring strain and their ability to introduce unique three-dimensional structural motifs into larger molecules. rsc.orgrsc.org The ring strain of azetidines, which is approximately 25.4 kcal/mol, is a defining characteristic that influences their reactivity. rsc.org This strain, while rendering them more reactive than their five-membered pyrrolidine (B122466) counterparts, also provides a degree of stability that makes them easier to handle than the more strained three-membered aziridines. rsc.orgresearchgate.net

The unique conformational constraints imposed by the azetidine (B1206935) ring can significantly impact the pharmacological properties of a molecule. nih.gov This has led to the incorporation of the azetidine scaffold into a variety of bioactive compounds and approved drugs, where it can serve as a bioisosteric replacement for other cyclic or acyclic fragments, influencing factors such as metabolic stability, solubility, and receptor binding affinity. nih.govlifechemicals.com The synthesis of azetidines has been a subject of extensive research, with numerous methods developed to construct this valuable heterocyclic system. These methods include cycloaddition reactions, ring contractions, and intramolecular cyclizations of suitable precursors. slideshare.netorganic-chemistry.orgnih.gov

An Overview of 2 3,5 Dimethoxyphenyl Azetidine: a Key Azetidine Derivative

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available starting materials. amazonaws.com For the this compound core, the primary disconnections involve the carbon-nitrogen bonds of the heterocyclic ring.

A logical retrosynthetic disconnection breaks the N1-C2 and C3-C4 bonds, suggesting a [2+2] cycloaddition between an imine and a ketene (B1206846) or an equivalent thereof. mdpi.com Specifically, for this compound, this would involve the reaction of a 3,5-dimethoxybenzaldehyde-derived imine with a suitable ketene precursor.

Another key disconnection is at the N1-C4 bond, which points towards an intramolecular cyclization. This is a common and effective strategy for forming azetidine rings. nih.gov The precursor for such a cyclization would be a γ-amino alcohol or a derivative with a good leaving group at the γ-position. For the target molecule, this translates to a 1-(3,5-dimethoxyphenyl)-3-aminopropanol derivative.

Finally, a disconnection of the C2-C3 bond is less common but can be envisioned through ring-contraction strategies from larger five-membered heterocycles like pyrrolidines. organic-chemistry.orgrsc.org

Direct Cyclization Strategies for Azetidine Ring Formation

The direct formation of the azetidine ring is a cornerstone of its synthesis, with several classical and modern methods being employed.

Intramolecular Nucleophilic Substitution Approaches (e.g., N-alkylation of β-amino alcohols)

The intramolecular cyclization of γ-amino alcohols is a widely used and reliable method for constructing the azetidine ring. mdpi.comrsc.org This process typically involves the conversion of the hydroxyl group of a β-amino alcohol into a good leaving group, such as a mesylate or tosylate, followed by base-induced intramolecular N-alkylation to form the four-membered ring. nih.gov

A general and scalable two-step synthesis for trans-3-(hydroxymethyl)-2-arylazetidines has been developed from oxiranylmethyl-substituted benzylamines. acs.org This method relies on a kinetically controlled reaction where the formation of the strained four-membered ring is favored over the thermodynamically more stable five-membered ring. acs.org The reaction of key oxiranylmethyl-substituted benzylamine (B48309) intermediates with a superbase, such as a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR), leads to the regio- and diastereoselective formation of the azetidine ring. acs.org

Starting MaterialProductYield (%)Reference
Oxiranylmethyl-substituted benzylaminestrans-3-(hydroxymethyl)-2-arylazetidinesModerate to Good acs.org
3-hydroxypropylaminesAzetidines- rsc.org
β-amino alcoholsEnantiopure azetidine-based β-amino alcohols- mdpi.com
cis-3,4-epoxy aminesAzetidinesHigh nih.gov

[2+2] Cycloaddition Reactions (e.g., ketene-imine cycloadditions)

The [2+2] cycloaddition reaction between an imine and a ketene, known as the Staudinger synthesis, is a powerful and versatile method for the synthesis of β-lactams (azetidin-2-ones), which can be subsequently reduced to azetidines. mdpi.commagtech.com.cn This reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. mdpi.com

A more direct approach to azetidines is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.govnih.gov Recent advancements have enabled this reaction to be mediated by visible light, offering a milder and more selective route to functionalized azetidines. nih.govnih.gov For instance, the use of an iridium photocatalyst can facilitate the [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with a variety of alkenes. nih.gov

ReactantsCatalyst/ConditionsProductYield (%)Reference
Imines and Ketenes-β-Lactams- mdpi.com
N-sulfonylimines and AllenoatesCinchona alkaloid derived catalystAzetidinesModerate to Good thieme-connect.com
2-Isoxazoline-3-carboxylates and AlkenesIridium photocatalyst, visible lightAzetidines- nih.gov
Exocyclic arylidene azetidines and electron-deficient alkenes/styrenesMOF-supported copper triplet photosensitizer, visible lightSpirocyclic azetidines- researchgate.net

Ring Contraction Strategies from Larger Heterocycles

Ring contraction of five-membered heterocycles, such as pyrrolidinones, provides an alternative pathway to azetidine derivatives. organic-chemistry.orgrsc.org A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org In this method, the pyrrolidinone ring is opened by a nucleophile, and the resulting intermediate undergoes intramolecular cyclization via an SN2 reaction to form the α-carbonylated N-sulfonylazetidine. rsc.orgacs.org This strategy has been shown to be effective with various nucleophiles, including alcohols, phenols, and anilines. organic-chemistry.orgacs.org

Starting MaterialConditionsProductYield (%)Reference
α-bromo N-sulfonylpyrrolidinonesPotassium carbonate, nucleophiles (alcohols, phenols, anilines)α-carbonylated N-sulfonylazetidines- organic-chemistry.orgacs.org

Stereoselective Synthesis of Chiral this compound

The development of stereoselective methods for the synthesis of chiral azetidines is of paramount importance, as the biological activity of many compounds is dependent on their stereochemistry. nitech.ac.jp

Asymmetric Catalysis in Azetidine Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of azetidines. nitech.ac.jp Chiral catalysts can be employed in various synthetic strategies to control the stereochemical outcome of the reaction.

One such approach is the catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates, which can be catalyzed by cinchona alkaloid derivatives to afford azetidines in good yields and with excellent enantioselectivity. thieme-connect.com

Copper-catalyzed asymmetric reactions have also proven effective. For instance, a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction provides access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov Furthermore, the copper-catalyzed enantioselective difunctionalization of azetines through boryl allylation has been developed to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov

The use of chiral auxiliaries is another established method. For example, optically active 2-substituted azetidine-2-carbonitriles can be synthesized from chiral 1-arylethylamines via the diastereoselective α-alkylation of their N-borane complexes. rsc.org

Reaction TypeCatalyst/Chiral SourceProductEnantioselectivity/DiastereoselectivityReference
Formal [2+2] CycloadditionCinchona alkaloid derivativeDisubstituted AzetidinesExcellent enantioselectivity thieme-connect.com
Kinugasa/Aryl C-C Coupling CascadeCopper(I)Chiral Spiro[azetidine-3,3'-indoline]-2,2'-dionesHigh enantioselectivity nih.gov
Boryl Allylation of AzetinesCopper/BisphosphineChiral 2,3-Disubstituted AzetidinesHigh enantioselectivity nih.gov
α-AlkylationChiral 1-arylethylamine auxiliaryOptically active 2-substituted azetidine-2-carbonitrilesHigh diastereoselectivity rsc.org

Chiral Auxiliary-Based Approaches

The asymmetric synthesis of 2-arylazetidines, including the 2-(3,5-dimethoxyphenyl) derivative, can be effectively achieved using chiral auxiliaries. This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of the key ring-forming step. The auxiliary is subsequently removed to yield the enantiomerically enriched azetidine.

One common approach utilizes optically active α-methylbenzylamine as a chiral auxiliary. nih.gov The synthesis typically begins with the alkylation of the chiral amine, followed by an intramolecular cyclization to form the azetidine ring. The diastereomeric products can then be separated, and the chiral auxiliary is cleaved to afford the desired enantiopure 2-substituted azetidine.

Another powerful and widely used class of chiral auxiliaries are the tert-butanesulfinamides, pioneered by Ellman. acs.org This method offers a general and scalable route to enantioenriched C2-substituted azetidines. The synthesis involves the condensation of an appropriate aldehyde with the chiral tert-butanesulfinamide, followed by cyclization. This approach has been shown to be effective for a range of aryl-substituted azetidines and is notable for its high diastereoselectivity and the straightforward removal of the auxiliary under mild acidic conditions. acs.org

Chiral AuxiliaryKey FeaturesRepresentative Application
(S)-1-PhenylethylamineInexpensive, readily available in both enantiomeric forms. rsc.orgSynthesis of azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br
tert-ButanesulfinamideHigh diastereoselectivity, broad substrate scope, and facile removal. acs.orgGeneral synthesis of C2-substituted azetidines. acs.org
OxazolidinonesWidely used for stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgAsymmetric synthesis of various chiral compounds. wikipedia.org

Chiral Pool Synthesis Strategies

Chiral pool synthesis provides an alternative and often highly efficient pathway to enantiomerically pure compounds by utilizing readily available chiral starting materials from nature, such as amino acids. researchgate.net For the synthesis of this compound, a suitable amino acid precursor bearing the necessary carbon skeleton can be envisioned.

A plausible retrosynthetic analysis could start from a derivative of a non-proteinogenic amino acid. The synthesis would involve the modification of the amino acid side chain and the carboxylic acid functionality, followed by a key cyclization step to form the azetidine ring. For instance, a protected β-amino alcohol derived from an amino acid could undergo intramolecular cyclization to yield the corresponding azetidine. researchgate.net The stereochemistry at the C2 position of the azetidine would be inherited from the starting chiral amino acid. While specific examples for the synthesis of this compound from a chiral pool are not explicitly detailed in the literature, the general principles of using amino acids to construct chiral heterocycles are well-established. researchgate.netacs.org

Functional Group Interconversions and Late-Stage Functionalization on the this compound Scaffold

Late-stage functionalization of the this compound core is a powerful strategy for rapidly generating a library of analogs for structure-activity relationship (SAR) studies. Modifications can be introduced at the azetidine nitrogen, the dimethoxyphenyl moiety, and the azetidine ring carbons.

Modifications at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a versatile handle for various functionalization reactions.

N-Alkylation: The nitrogen atom can be readily alkylated using a variety of alkyl halides or other electrophiles. Phase-transfer catalysis (PTC) has been shown to be an effective method for the N-alkylation of azetidines, even for those lacking activating groups. phasetransfercatalysis.com Reagents like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction between the azetidine and an alkylating agent in a biphasic system. phasetransfercatalysis.com

N-Acylation: Acylation of the azetidine nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. Catalyst-free N-acylation reactions have been reported to proceed efficiently, offering an environmentally friendly approach. orientjchem.org This modification is often used to introduce amide functionalities, which can be important for biological activity or for protecting the nitrogen during subsequent transformations.

ModificationReagents and ConditionsPotential Products
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), PTC (e.g., TBAB)N-Alkyl-2-(3,5-dimethoxyphenyl)azetidines
N-AcylationAcyl chloride or Anhydride, optional baseN-Acyl-2-(3,5-dimethoxyphenyl)azetidines

Functionalization of the Dimethoxyphenyl Moiety

The electron-rich 3,5-dimethoxyphenyl ring is susceptible to electrophilic aromatic substitution, providing a means to introduce additional substituents.

Electrophilic Aromatic Substitution: The two methoxy (B1213986) groups are ortho, para-directing and activating. masterorganicchemistry.com However, due to steric hindrance from the azetidine ring at the ortho positions (2' and 6'), electrophilic substitution is most likely to occur at the C4' position, which is para to one methoxy group and ortho to the other. Reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be employed, although the specific conditions would need to be optimized to control regioselectivity and avoid side reactions. lumenlearning.comuci.edumasterorganicchemistry.com

Directed Ortho-Metalation (DoM): A more regioselective method for functionalizing the aromatic ring is directed ortho-metalation. The methoxy groups can direct lithiation to the ortho positions. semanticscholar.orgresearchgate.net In the case of 1,3-dimethoxybenzene, lithiation typically occurs at the C2 position. ias.ac.in The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. For this compound, the azetidine nitrogen itself, especially when appropriately substituted, could also influence the regioselectivity of lithiation. researchgate.net

FunctionalizationReagents and ConditionsExpected Regioselectivity
Electrophilic SubstitutionElectrophile (e.g., Br₂, HNO₃), Lewis Acid (e.g., FeBr₃)Primarily at the C4' position
Directed Ortho-MetalationOrganolithium (e.g., n-BuLi), then Electrophile (E+)Potentially at the C2', C4', or C6' position depending on directing group effects

Derivatization of the Azetidine Ring Carbons

Functionalization of the azetidine ring itself, at the C3 and C4 positions, can be achieved through various synthetic strategies, often involving the use of functionalized precursors or ring-opening/ring-closing sequences.

Synthesis from Functionalized Precursors: The construction of the azetidine ring from precursors already bearing the desired functional groups at the C3 or C4 positions is a common strategy. For example, the use of substituted 1,3-dielectrophiles in the reaction with a primary amine can lead to functionalized azetidines. organic-chemistry.org

Ring-Opening and Rearrangement Reactions: The inherent ring strain of azetidines can be exploited in ring-opening reactions with nucleophiles, which can be followed by subsequent manipulations to introduce new functional groups. nih.govrsc.org Additionally, functionalized azetidines can be synthesized via the ring contraction of larger heterocyclic systems or the ring expansion of smaller ones. rsc.org

Aza-Michael Addition: The aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a route to 3-substituted azetidine derivatives. nih.gov This approach allows for the introduction of a variety of heterocyclic moieties at the C3 position.

StrategyDescriptionExample Application
Synthesis from Functionalized PrecursorsUsing starting materials with pre-installed functional groups.Reaction of a substituted 1,3-dihalopropane with an amine.
Ring-Opening/RearrangementExploiting ring strain for functionalization.Nucleophilic opening of an activated azetidine. nih.govrsc.org
Aza-Michael AdditionAddition of nucleophiles to an exocyclic double bond on the azetidine ring.Synthesis of 3-(heterocyclyl)-azetidine-3-carboxylates. nih.gov

Chemical Reactivity and Mechanistic Pathways of 2 3,5 Dimethoxyphenyl Azetidine Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Heterocycle

The significant ring strain of the azetidine ring makes it susceptible to various ring-opening reactions, which can be initiated by nucleophiles, electrophiles, or thermal and photochemical means. researchgate.net These reactions are valuable in organic synthesis as they provide access to a diverse array of functionalized acyclic amines. rsc.org

Nucleophilic Ring Opening

Nucleophilic attack is a common mode of ring-opening for azetidines, particularly when the nitrogen atom is quaternized to form a more reactive azetidinium salt. magtech.com.cnorganic-chemistry.org The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn For 2-arylazetidines, such as 2-(3,5-dimethoxyphenyl)azetidine, the aryl group plays a crucial role in directing the regioselectivity.

The presence of an aryl group at the C2 position stabilizes the transition state of C-N bond cleavage at that position through conjugation. magtech.com.cn Consequently, nucleophiles tend to attack the benzylic carbon (C2), leading to the formation of γ-amino compounds. magtech.com.cn This is particularly true for N-activated azetidines, such as N-tosyl or N-acyl derivatives, where the electron-withdrawing group on the nitrogen enhances the electrophilicity of the ring carbons. iitk.ac.in

Studies on 2-aryl-N-tosylazetidines have shown that Lewis acid-mediated ring-opening with alcohols proceeds via an SN2-type mechanism, yielding 1,3-amino ethers with high regioselectivity. iitk.ac.in The reaction of enantiomerically pure (S)-2-phenyl-N-tosylazetidine with methanol (B129727) in the presence of a Lewis acid like Cu(OTf)₂ resulted in the formation of a single regioisomeric 1,3-amino ether in good yield and high enantiomeric excess. iitk.ac.in

In the case of azetidinium salts derived from 2-arylazetidines, nucleophilic ring-opening provides access to stereodefined and highly functionalized linear amines. organic-chemistry.orgnih.gov The regioselectivity of these reactions has been studied using various nucleophiles, including azide, benzylamine (B48309), and acetate. organic-chemistry.org

Reactant Nucleophile Conditions Product Key Findings
2-Arylazetidine-2-carboxylic acid ester-derived tetraalkylammonium saltsTetrabutylammonium (B224687) halides (Bu₄NX)Not specifiedTertiary alkyl halidesSite-selective nucleophilic ring-opening. researchgate.net
(S)-2-Phenyl-N-tosylazetidineMethanol (MeOH)Cu(OTf)₂Nonracemic 1,3-amino etherHighly regioselective SN2-type ring-opening. iitk.ac.in
Enantiopure azetidinium saltsAzide, benzylamine, acetate, alkoxidesNot specifiedPolysubstituted linear aminesRegioselectivity influenced by substitution pattern and nucleophile. organic-chemistry.org

Electrophilic Ring Opening

While less common than nucleophilic ring-opening, electrophilic attack on the azetidine nitrogen can also lead to ring cleavage. youtube.com Protonation of the nitrogen atom by a strong acid, for instance, forms an azetidinium ion, which decreases the stability of the ring system and makes it more susceptible to subsequent nucleophilic attack and ring-opening. youtube.com For example, treatment with concentrated hydrochloric acid can lead to the formation of γ-chloroamines. youtube.com

Thermal and Photochemical Ring Opening

Thermal and photochemical conditions can also induce ring-opening reactions in azetidines. beilstein-journals.orgnih.gov These methods often proceed through different mechanistic pathways compared to nucleophilic or electrophilic ring-opening.

Photochemical methods, such as the Norrish-Yang cyclization, can be employed to first form azetidinols, which can then undergo ring-opening upon the addition of other reagents. beilstein-journals.orgnih.govresearchgate.net For instance, photogenerated 3-phenylazetidinols have been shown to undergo ring-opening with electron-deficient ketones or boronic acids. beilstein-journals.orgresearchgate.net This "build and release" strategy utilizes the strain energy of the photochemically generated four-membered ring to facilitate subsequent functionalization. beilstein-journals.orgnih.gov

The visible-light-mediated aza Paternò-Büchi reaction is another photochemical strategy that has been used to synthesize functionalized azetidines. chemrxiv.org While this is a cycloaddition reaction for synthesis, the inherent strain in the resulting azetidine products makes them candidates for subsequent ring-opening reactions. researchgate.net

Rearrangement Reactions Involving the Azetidine Ring

Azetidine derivatives can undergo various rearrangement reactions, often driven by the release of ring strain. One notable example is the magtech.com.cnresearchgate.net-Stevens rearrangement. This rearrangement can be used for the one-carbon ring expansion of aziridines to azetidines. nih.govacs.orgacs.org While this is a method for azetidine synthesis, conceptually similar rearrangements can occur with azetidines themselves, leading to larger ring systems like pyrrolidines. nih.govacs.org For instance, treating an azetidine with a diazo compound in the presence of a copper catalyst can lead to the corresponding pyrrolidine (B122466) via a magtech.com.cnresearchgate.net-Stevens rearrangement. nih.govacs.org

Another type of rearrangement is the aza-quasi-Favorskii rearrangement, which involves the ring contraction of a four-membered anionic azetidine to a highly substituted three-membered aziridine. chemistryviews.org This demonstrates the versatility of the azetidine ring as a precursor to other strained heterocyclic systems.

Reactivity at the Nitrogen Atom (e.g., acylation, alkylation, oxidation)

The nitrogen atom of the azetidine ring retains its nucleophilic and basic character, allowing for a variety of reactions such as acylation, alkylation, and oxidation. youtube.com

Acylation: The nitrogen atom can be readily acylated using acyl chlorides or anhydrides. This is a common strategy to introduce protecting groups or to modify the electronic properties of the azetidine ring. youtube.com

Alkylation: Alkylation of the azetidine nitrogen with alkyl halides leads to the formation of quaternary azetidinium salts. youtube.com This activation step is often a prerequisite for nucleophilic ring-opening reactions. youtube.com Selective alkylation at a substituent nitrogen atom is also possible, as demonstrated with 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine, which can be selectively functionalized at the terminal amino-nitrogen. nih.gov

Oxidation: While less commonly reported for this compound specifically, the nitrogen atom of an azetidine can be oxidized.

Reactivity of the Aryl Substituent (e.g., electrophilic aromatic substitution)

The 3,5-dimethoxyphenyl substituent on the azetidine ring is an activated aromatic system due to the two electron-donating methoxy (B1213986) groups. These groups are ortho, para-directing, meaning they will direct incoming electrophiles to the positions ortho and para to themselves. makingmolecules.comwikipedia.org

In the case of the 3,5-dimethoxyphenyl group, the positions ortho to the methoxy groups are C2, C4, and C6 of the phenyl ring. The position para to both methoxy groups is also the C2 position. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are expected to occur at the C2, C4, and C6 positions of the phenyl ring. byjus.commasterorganicchemistry.com The strong activating nature of the two methoxy groups makes the ring highly susceptible to electrophilic attack. vanderbilt.edu

Conformational Analysis and Stereochemical Aspects of Azetidine Ring Systems, with Focus on 2 3,5 Dimethoxyphenyl Azetidine

Preferred Conformations of the Azetidine (B1206935) Ring

Unlike the planar cyclobutane, the azetidine ring is not flat. It adopts a puckered conformation to relieve torsional strain. Gas-phase electron diffraction studies have determined that the parent azetidine ring has a puckering angle, or dihedral angle, of 37°. rsc.org This puckering creates two non-equivalent positions for substituents on the ring carbons: axial and pseudo-axial, and equatorial and pseudo-equatorial.

Computational studies, including ab initio and density functional theory (DFT) methods, have corroborated these experimental findings. nih.gov These studies show that the four-membered azetidine ring can exist in puckered structures, and the specific preferred conformation can depend on the substitution pattern and the surrounding molecular structure. nih.gov The ring is flexible and can undergo a rapid inversion, or "ring-flipping," between two equivalent puckered conformations, passing through a planar transition state.

Impact of Substituents on Azetidine Ring Puckering and Inversion Barriers

The presence of substituents on the azetidine ring significantly influences its conformational preferences and the energy barrier to ring inversion. The size and electronic nature of the substituent dictate the favored puckered state. Generally, large substituents prefer to occupy the pseudo-equatorial position to minimize steric interactions.

For a compound like 2-(3,5-Dimethoxyphenyl)azetidine, the bulky dimethoxyphenyl group at the C2 position would be expected to strongly favor a conformation where it occupies the pseudo-equatorial position. This minimizes steric clash with the hydrogen atoms on the C3 and C4 positions of the ring.

Substituents can also exert electronic effects that influence conformation. For instance, fluorine substitution has been shown to alter molecular conformation through electrostatic interactions (such as C–F···N+ attraction) and hyperconjugation. researchgate.net While not directly applicable to the dimethoxyphenyl group, this highlights that factors beyond simple sterics can be at play. The nitrogen atom's lone pair and its ability to participate in conjugation can also affect the ring's geometry and stability. nih.gov The energy barrier for nitrogen inversion is another conformational aspect, though ring puckering is often the more discussed feature for the ring itself. epfl.ch

ParameterValueCompoundSource
Puckering Dihedral Angle37°Azetidine (unsubstituted) rsc.org
Ring Strain Energy~25.4 kcal/molAzetidine (unsubstituted) rsc.org

Stereochemical Stability and Racemization Pathways

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemical stability of this center is a critical consideration. Azetidines are generally more stable than aziridines, but the inherent ring strain can make them susceptible to ring-opening reactions, which can lead to racemization or decomposition. rsc.orgnih.gov

The stability can be influenced by the substituents. For example, a study noted that a 2-phenylazetidine (B1581345) derivative was stable, but a related derivative with an electron-donating methoxy (B1213986) group on the phenyl ring showed signs of decomposition after being left overnight in a solvent. acs.org This suggests that the electron-donating dimethoxy groups in this compound could potentially activate the ring towards opening, thereby affecting its stability. acs.org

Racemization of a chiral center at the α-position to a heteroatom or an activating group can occur through various mechanisms. libretexts.org For a C2-substituted azetidine, potential racemization pathways could involve:

Acid- or Base-Catalyzed Ring Opening/Closing: Protonation of the ring nitrogen can make the C2 carbon more electrophilic and susceptible to nucleophilic attack, leading to ring opening. Subsequent ring closure could occur non-stereoselectively, leading to a racemic mixture.

Formation of a Planar Intermediate: Any process that leads to the formation of a planar intermediate at the C2 carbon will destroy the stereocenter. youtube.com For instance, deprotonation at C2 to form a carbanion that is stabilized by the adjacent nitrogen and aryl group, followed by non-stereospecific reprotonation, could lead to racemization.

The rate of racemization is often dependent on factors like temperature, pH, and solvent polarity. libretexts.orgresearchgate.net

Diastereoselective and Enantioselective Synthesis Outcomes

The development of synthetic methods to control the stereochemistry of the azetidine ring is a major focus of research. magtech.com.cn Numerous strategies have been developed for the diastereoselective and enantioselective synthesis of 2-substituted azetidines.

One general and scalable approach involves the use of chiral tert-butanesulfinamides. acs.org This method starts with achiral materials and uses the chiral auxiliary to induce high diastereoselectivity in the formation of various C2-substituted azetidines, including those with aryl substituents. acs.org Another powerful strategy is the copper-catalyzed enantioselective difunctionalization of azetines, which can produce chiral 2,3-disubstituted azetidines with excellent control over regio-, enantio-, and diastereoselectivity. acs.orgbohrium.com

Regio- and diastereoselective syntheses of trans-2-aryl-3-(hydroxymethyl)azetidines have also been achieved from oxiranylmethyl-substituted benzylamines, where the four-membered ring is formed with high selectivity over a potential five-membered ring. acs.orgresearchgate.net Furthermore, cis-2,4-disubstituted azetidines have been synthesized and used as chiral ligands in asymmetric catalysis, demonstrating how the fixed concave geometry of the ring can influence stereochemical outcomes. nih.gov

The table below summarizes representative results for the stereoselective synthesis of 2-aryl azetidines, which serve as models for the synthesis of this compound.

Synthesis MethodC2-SubstituentYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Source
Chiral Sulfinamide AuxiliaryPhenyl53%85:15N/A (diastereomers) acs.org
Chiral Sulfinamide Auxiliary4-Methoxyphenyl44%85:15N/A (diastereomers) acs.org
Cu-Catalyzed Boryl AllylationPhenyl (on N)90%>20:1 (cis)98% acs.org
Regioselective CyclizationPhenyl86%>95:5 (trans)N/A (racemic) acs.org
Regioselective Cyclization4-Chlorophenyl85%>95:5 (trans)N/A (racemic) acs.org

Computational and Theoretical Investigations of 2 3,5 Dimethoxyphenyl Azetidine

Quantum Chemical Calculations (e.g., DFT studies on electronic structure, orbital interactions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of molecules like 2-(3,5-dimethoxyphenyl)azetidine. DFT studies can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of orbital interactions. researchgate.netresearchgate.netepstem.net

For the this compound molecule, DFT calculations would likely reveal the influence of the electron-donating methoxy (B1213986) groups on the phenyl ring and the subsequent electronic effects on the azetidine (B1206935) ring. These calculations are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

In similar heterocyclic compounds, DFT has been used to rationalize configurational stability and reactivity. cnr.it For instance, studies on lithiated oxazolinylazetidines have utilized DFT to understand the dynamics of the azetidine nitrogen atom and the stereoselectivity of reactions. cnr.it Such computational approaches could be applied to this compound to predict its behavior in various chemical environments.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Azetidine Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and stability.
Dipole Moment2.1 DProvides insight into the molecule's polarity.

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.govnih.gov These simulations model the movement of atoms over time, providing a detailed picture of the molecule's dynamic behavior and stability. nih.gov

For this compound, MD simulations could identify the most stable conformations, which are crucial for understanding its biological activity and interactions with other molecules. The puckering of the azetidine ring and the rotation of the dimethoxyphenyl group are key conformational variables that can be explored. researchgate.net

Recent research has employed MD simulations to study the stability of various molecular complexes and to understand how ligands bind to receptors. nih.govnih.gov For example, MD simulations have been used to assess the stability of drug-protein complexes, which is vital in drug discovery. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies for structural elucidation)

Computational methods can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govuncw.edunmrdb.org These predictions are invaluable for structural elucidation and for complementing experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved using DFT and other quantum mechanical methods. nih.govuncw.edu By calculating the magnetic shielding of each nucleus, it is possible to obtain theoretical chemical shifts that can be compared with experimental spectra to confirm the molecule's structure.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR and Raman spectra. researchgate.net Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be matched with experimental peaks to provide a detailed understanding of the molecule's vibrational properties.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H-2 (azetidine)4.5
H-3 (azetidine)2.8
H-4 (azetidine)3.5
Aromatic H6.4 - 6.8
Methoxy H3.8

Note: The values in this table are for illustrative purposes and represent the type of data generated by computational predictions.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying and characterizing transition states. nih.govresearchgate.net This analysis is critical for understanding how a reaction proceeds and for optimizing reaction conditions.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational transition state analysis can map out the entire reaction pathway. organic-chemistry.orgrsc.org By calculating the energy barriers associated with different potential pathways, the most likely mechanism can be determined. researchgate.net

Recent studies have demonstrated the use of computational models to guide the synthesis of azetidines. mit.eduthescience.devmit.edu Researchers have used these models to predict which reactants will successfully form azetidines, thereby reducing the need for trial-and-error experimentation. mit.eduthescience.dev

Theoretical Studies on Intramolecular and Intermolecular Interactions

Theoretical studies are essential for understanding the non-covalent interactions that govern the structure and properties of molecules. mdpi.comnih.govfrontiersin.org These interactions, which include hydrogen bonding, van der Waals forces, and π-stacking, play a crucial role in molecular recognition and self-assembly. nih.govfrontiersin.org

In the case of this compound, intramolecular interactions, such as those between the phenyl ring and the azetidine ring, can influence its conformation. Intermolecular interactions are critical for understanding how the molecule behaves in the solid state and in solution.

Mechanistic Studies of Biological Interactions Involving Azetidine Scaffolds in Vitro and Theoretical Perspectives

Exploration of Molecular Targets and Binding Modes

For instance, novel cis- and trans-azetidine analogs of norlobelane have been synthesized and identified as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2) . acs.org VMAT2 is responsible for packaging dopamine (B1211576) into synaptic vesicles, and its inhibition is a therapeutic strategy for conditions like methamphetamine abuse. acs.org The interaction with VMAT2 suggests that the azetidine (B1206935) core acts as a compact scaffold to correctly orient the phenethyl side chains for binding within the transporter. acs.org

In another context, (R)-azetidine-2-carboxamide analogues have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) . nih.govresearchgate.net The STAT3 protein is a key therapeutic target in oncology due to its role in tumor cell proliferation and survival. researchgate.net For these inhibitors, the azetidine ring replaces a proline scaffold, leading to a significant increase in potency. nih.gov This suggests the constrained geometry of the azetidine ring provides an optimal presentation of functional groups for interaction within the STAT3 SH2 domain, which is crucial for STAT3 dimerization and activation. researchgate.net

Furthermore, azetidin-2-one (B1220530) derivatives, also known as β-lactams, have been investigated as inhibitors of serine proteases like leukocyte elastase (LE) and matrix metalloproteinases such as gelatinase MMP-2 and MMP-9 . nih.gov These enzymes are involved in inflammatory processes and cancer metastasis. nih.gov The interaction mechanism likely involves the strained β-lactam ring acylating a serine residue in the active site of the protease, leading to irreversible inhibition.

Enzyme Inhibition Kinetics and Characterization (In Vitro Assays)

The inhibitory activity of various azetidine-containing compounds has been quantified through in vitro assays, revealing potent inhibition of their respective enzyme targets.

A series of 4-alkylidene-azetidin-2-ones were evaluated for their inhibitory effects on human leukocyte elastase (LE) and gelatinases MMP-2 and MMP-9. nih.gov The degree of biological activity was found to be dependent on the unsaturation at the C-4 position of the β-lactam ring. nih.gov Notably, 3-[1-(tert-butyldimethylsilyloxy)-ethyl] derivatives showed selectivity for LE, while C-3-unsubstituted 4-[1-ethoxycarbonyl]-ethylidene-β-lactams were more selective for gelatinase MMP-2. nih.gov

Similarly, (R)-azetidine-2-carboxamide analogues were identified as sub-micromolar inhibitors of STAT3. These compounds were evaluated for their ability to inhibit STAT3 DNA-binding activity in vitro using electrophoretic mobility shift assays (EMSA). nih.govresearchgate.net

The following table summarizes the in vitro inhibitory activities of representative azetidine derivatives against various enzymes.

Compound ClassEnzyme TargetKey Structural FeaturesIC₅₀ ValueReference
4-Alkylidene-azetidin-2-onesLeukocyte Elastase (LE)3-[1-(tert-butyldimethylsilyloxy)-ethyl] group4 µM (lowest) nih.gov
4-Alkylidene-azetidin-2-onesGelatinase MMP-2C-3 unsubstituted, 4-[1-ethoxycarbonyl]-ethylidene60 µM (lowest) nih.gov
(R)-Azetidine-2-carboxamidesSTAT3(R)-azetidine-2-carboxamide core0.34 µM (for 8i) nih.govresearchgate.net
Azetidin-2-one derivativesPhospholipase A2 (PLA2)Chloro substitution on the ring- acs.org

This table presents a selection of findings on azetidine derivatives and is not specific to 2-(3,5-Dimethoxyphenyl)azetidine.

Receptor Binding Affinity and Selectivity Profiling (Non-Clinical Context)

The binding affinity and selectivity of azetidine-containing ligands have been explored in non-clinical settings, particularly for central nervous system (CNS) targets.

As mentioned, azetidine analogs of lobelane (B1250731) were assessed for their ability to inhibit [³H]dopamine uptake into synaptic vesicles, which reflects their affinity for VMAT2. acs.org These compounds demonstrated potent inhibition with Kᵢ values in the nanomolar range (24–66 nM). acs.org An important aspect of their profile was the lack of affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), a feature that improves their selectivity as VMAT2 inhibitors. acs.org

A comparison of inhibitory data for different isomers indicated that the stereochemistry (cis vs. trans) of the substituents on the azetidine ring did not significantly alter the inhibitory activity at VMAT2. acs.org For example, the cis-4-methoxy analog 22b (Kᵢ = 24 nM) was found to be the most potent inhibitor, being approximately twice as potent as lobelane, while the trans-methylenedioxy analog 15c (Kᵢ = 31 nM) was nearly equipotent. acs.org

The following table shows the binding affinities of selected azetidine analogs for VMAT2.

CompoundSubstitution PatternStereochemistryVMAT2 Kᵢ (nM)Reference
22b 4-Methoxy-phenethylcis24 acs.org
15c Methylenedioxy-phenethyltrans31 acs.org
Lobelane Phenethyl (Piperidine core)cis45 acs.org
Norlobelane Phenethyl (Piperidine core)cis43 acs.org
15a Phenethyltrans48 acs.org
22c Methylenedioxy-phenethylcis55 acs.org
22a Phenethylcis62 acs.org

This table presents findings on azetidine analogs of lobelane and is not specific to this compound.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling (Theoretical and In Vitro Data)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For azetidine-containing molecules, SAR has been explored in various therapeutic areas.

In the development of STAT3 inhibitors, replacing a proline ring with an (R)-azetidine-2-carboxamide scaffold led to more potent analogues. nih.govresearchgate.net Further SAR studies on this series revealed that while modifications to a cyclohexyl group were tolerated, the cyclohexyl group itself remained optimal for potency. nih.govresearchgate.net Introduction of polarity by replacing a phenyl ring with a heterocycle like 3-pyridyl was successful, albeit with a slight decrease in potency, suggesting the azetidine scaffold provides a good balance for optimizing physicochemical properties while maintaining sufficient potency. nih.govresearchgate.net

For azetidine-containing dipeptide inhibitors of human cytomegalovirus (HCMV), SAR studies identified key requirements for antiviral activity. tku.edu.tw These included a benzyloxycarbonyl moiety at the N-terminus, an aliphatic C-terminal side-chain, and aliphatic or no substituents at the C-carboxamide group. tku.edu.tw The conformational restriction imposed by the 2-azetidine residue was found to influence the activity of these molecules. tku.edu.tw

While specific pharmacophore models for This compound are not available, general principles of pharmacophore modeling are widely applied in drug discovery for targets like G protein-coupled receptors (GPCRs) and kinases. mdpi.comnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.gov For a hypothetical target of this compound, a pharmacophore model would likely include features corresponding to the two methoxy (B1213986) groups (potential hydrogen bond acceptors) and the phenyl ring (hydrophobic/aromatic feature), with their spatial orientation dictated by the rigid azetidine linker.

Design and Synthesis of Azetidine-Based Molecular Probes for Biological Systems

Molecular imaging probes are essential tools for visualizing and studying biological processes in living systems. nih.gov The design of such probes often involves conjugating a targeting molecule to a reporter moiety (e.g., a fluorophore or a radionuclide). nih.gov The azetidine scaffold, with its functionalizable nitrogen atom and potential for stereospecific substitutions, represents an attractive core for the development of novel molecular probes. mdpi.comacs.org

The synthesis of diverse libraries of azetidine-based scaffolds has been a focus of research, aiming to explore new chemical space for drug and probe discovery. mdpi.comacs.org Methodologies have been developed for the synthesis of densely functionalized azetidine ring systems, which can then be elaborated into a variety of fused, bridged, and spirocyclic structures. mdpi.comscilit.comacs.org For example, 2-cyanoazetidines derived from β-amino alcohols serve as versatile intermediates that can be manipulated to generate structural diversity. acs.org

While no molecular probes based specifically on This compound have been reported, the principles of probe design could be readily applied. The azetidine nitrogen could be functionalized with a linker attached to a fluorescent dye or a chelator for a radiometal, creating a probe for a putative target. The 3,5-dimethoxyphenyl group would serve as the primary recognition element for the biological target. The development of such probes would be a logical next step following the identification of a specific high-affinity target for this compound.

Applications of 2 3,5 Dimethoxyphenyl Azetidine As a Chemical Building Block and Enabling Tool in Organic Synthesis

Utilization in the Synthesis of Complex Molecules and Natural Product Analogs

The rigid azetidine (B1206935) core, substituted with the 3,5-dimethoxyphenyl group, provides a unique structural motif that can be incorporated into larger, more complex molecular architectures. While direct total syntheses of natural products using 2-(3,5-Dimethoxyphenyl)azetidine as a starting material are not extensively documented, its structural features make it an attractive precursor for the synthesis of natural product analogs. The biosynthesis of several natural products involves azetidine-containing moieties, highlighting the relevance of this scaffold in nature. researchgate.netnih.govnih.gov

For instance, the synthesis of analogs of the natural product norlobelane has been explored using substituted azetidines. nih.gov These efforts demonstrate the feasibility of incorporating the azetidine ring into structures with biological relevance. The 3,5-dimethoxyphenyl substituent in this compound can mimic the electronic and steric properties of aromatic moieties found in various natural products, making it a suitable building block for creating structurally related, yet novel, compounds. The synthesis of such analogs is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

The general strategy for utilizing this compound in complex molecule synthesis would involve the functionalization of the azetidine nitrogen and subsequent elaboration of the structure. The inherent reactivity of the strained four-membered ring can also be harnessed for ring-opening reactions to generate more complex acyclic or larger heterocyclic systems.

Scaffold for Combinatorial Chemistry and Library Generation

The development of diverse chemical libraries is a cornerstone of modern drug discovery. nih.govcrsubscription.comuzh.ch Azetidine-based scaffolds are well-suited for combinatorial chemistry due to their rigid framework, which allows for the precise spatial orientation of appended functional groups. The synthesis of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries has been reported, underscoring the utility of this heterocyclic system in generating molecular diversity. nih.gov

While specific examples detailing the use of this compound in large-scale combinatorial library synthesis are not prevalent in the literature, its structure is amenable to such applications. The azetidine nitrogen provides a convenient handle for the introduction of a wide array of substituents via acylation, alkylation, or sulfonylation reactions. Furthermore, the 3,5-dimethoxyphenyl ring can be further functionalized, although this is generally less straightforward than modification at the nitrogen atom.

A representative approach to generating a library based on the this compound scaffold would involve a split-and-pool synthesis strategy. The core scaffold would be reacted with a set of building blocks, and the resulting products would then be further diversified in subsequent steps. This approach can rapidly generate a large number of distinct compounds for high-throughput screening.

Table 1: Potential Diversification of the this compound Scaffold

Position of DiversificationReaction TypePotential Building Blocks
Azetidine Nitrogen (N1)AcylationCarboxylic acids, acid chlorides, sulfonyl chlorides
Azetidine Nitrogen (N1)AlkylationAlkyl halides, epoxides
Aromatic RingElectrophilic Aromatic SubstitutionHalogens, nitro groups (requires careful optimization)

Precursors for Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral, non-racemic azetidines are highly valuable as precursors for chiral auxiliaries and ligands in asymmetric catalysis. rsc.orgwikipedia.orgnih.govnih.govsigmaaldrich.com The synthesis of optically active azetidine-2,4-dicarboxylic acid and its derivatives has demonstrated their successful application as chiral auxiliaries in asymmetric alkylation reactions. rsc.org

The C2-symmetry often found in chiral ligands for asymmetric catalysis can be conceptually designed into derivatives of this compound. Although direct examples are scarce, the synthesis of single enantiomer 2,4-cis-disubstituted amino azetidines and their application as ligands in copper-catalyzed Henry reactions showcase the potential of the azetidine framework in asymmetric catalysis. nih.gov These ligands, when complexed with a metal center, create a chiral environment that can effectively control the stereochemical outcome of a reaction.

For this compound, the synthesis of a chiral version would be the first critical step. This could be achieved through asymmetric synthesis or resolution of a racemic mixture. Once the chiral scaffold is obtained, it can be further modified to introduce coordinating groups, such as phosphines, amines, or alcohols, to create a chiral ligand.

Table 2: Potential Chiral Ligands Derived from this compound

Ligand TypePotential StructureTarget Catalytic Reaction
P,N-LigandChiral this compound with a phosphine-containing substituent on the nitrogen.Asymmetric hydrogenation, allylic alkylation
N,N-LigandDimeric structure of chiral this compound linked at the nitrogen atoms.Asymmetric Henry reaction, Diels-Alder reaction
Amino Alcohol LigandChiral this compound with a hydroxyl-containing substituent.Asymmetric addition of organozinc reagents to aldehydes

Development of Azetidine-Based Scaffolds for Materials Science Applications (e.g., polymers, dendrimers)

The unique properties of the azetidine ring, including its rigidity and polarity, make it an interesting monomer for the synthesis of novel polymers and dendrimers. bohrium.com While the field of azetidine-based materials is still developing, the potential for creating materials with well-defined architectures and functionalities is significant.

In polymer science, the incorporation of the this compound unit into a polymer backbone could impart specific properties such as increased rigidity, altered solubility, or the ability to coordinate with metal ions. Ring-opening polymerization of the azetidine ring is another potential route to novel polymeric materials, although this would result in the loss of the heterocyclic structure.

Future Directions and Emerging Research Avenues for 2 3,5 Dimethoxyphenyl Azetidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of azetidines has traditionally been challenging. mit.edu However, recent innovations are paving the way for more efficient and environmentally friendly methods that can be applied to the synthesis of 2-(3,5-dimethoxyphenyl)azetidine. A key focus is the adoption of greener solvents and processes. For instance, the use of cyclopentyl methyl ether (CPME) as a solvent in the synthesis of functionalized azetidines has shown promise in reducing the environmental impact of these reactions. uniba.ituniba.it This approach, combined with flow technology, can lead to more sustainable manufacturing processes. uniba.itnih.gov

Furthermore, photochemical methods are emerging as powerful tools for azetidine (B1206935) synthesis. bohrium.com Visible-light-mediated intermolecular [2+2] photocycloadditions offer a scalable and efficient route to densely functionalized azetidines. bohrium.com These light-driven syntheses, often employing a photocatalyst, can overcome the high activation barriers associated with forming four-membered rings. mit.edu The development of such methods for this compound would represent a significant step forward.

Exploration of Novel Reactivity Patterns and Transformations

The inherent ring strain of the azetidine core in this compound makes it an excellent candidate for a variety of ring-opening and expansion reactions. researchgate.net Researchers are actively exploring new ways to harness this reactivity to create diverse molecular scaffolds. For example, azetidines can undergo strain-release reactions upon N-activation, leading to a variety of functionalized products. researchgate.net

The development of new catalytic systems is crucial for unlocking novel reactivity. For instance, the use of azetidine sulfonyl fluorides (ASFs) has been shown to be effective for the mild synthesis of 3-aryl-3-substituted azetidines. nih.gov Applying similar methodologies to this compound could lead to new derivatives with unique properties. Additionally, the functionalization of the azetidine ring at different positions continues to be an active area of research, with methods for C3-functionalization being of particular interest. uniba.itresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry offers numerous advantages for the synthesis of azetidines, including improved safety, scalability, and control over reaction parameters. strath.ac.ukuc.pt The generation and functionalization of lithiated azetidine intermediates, which can be challenging in batch processes, are more easily managed in a continuous flow setup. uniba.itnih.gov This technology allows for reactions to be performed at higher temperatures than in traditional batch methods, often leading to increased efficiency. uniba.itnih.gov The application of flow chemistry to the synthesis of this compound could enable more efficient and scalable production. strath.ac.uk

Automated synthesis platforms, often integrated with flow chemistry systems, can further accelerate the discovery and optimization of azetidine-based compounds. These technologies allow for the rapid generation of libraries of compounds for screening and lead optimization. nih.gov The modular nature of flow systems is particularly well-suited for multistep syntheses, allowing for the seamless integration of reaction, purification, and analysis steps. uc.pt

Advanced Computational Methodologies for Predictive Design and Analysis

Computational modeling is becoming an indispensable tool in modern chemical research, and its application to azetidine chemistry is no exception. mit.edu Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of azetidines and to design new synthetic routes. mit.edu For example, computational models have been successfully used to predict which precursor molecules will react to form azetidines via photocatalysis. mit.edu

These predictive capabilities can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. mit.edu By modeling the electronic and steric properties of this compound and its potential reaction partners, researchers can identify promising avenues for further investigation. This in silico approach can guide the synthesis of novel derivatives with desired properties.

Expansion of Azetidine-Based Molecular Probes for Chemical Biology

Azetidines are increasingly recognized as valuable scaffolds for the development of molecular probes to investigate biological systems. cureffi.orgescholarship.org Their small size and unique conformational properties can impart favorable characteristics to bioactive molecules. bohrium.com The this compound scaffold, with its potential for diversification, is a promising starting point for the design of new chemical probes. nih.gov

The incorporation of azetidine moieties into fluorophores has been shown to enhance their photophysical properties, such as brightness and photostability. researchgate.net This suggests that derivatives of this compound could be developed as novel fluorescent probes for cellular imaging. researchgate.net Furthermore, the development of libraries of azetidine-containing compounds can facilitate the discovery of new probes with specific biological targets. cureffi.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-Dimethoxyphenyl)azetidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling 3,5-dimethoxyphenyl precursors with azetidine derivatives. Key steps include:

  • Ring-closure reactions : Utilize Buchwald-Hartwig amination or reductive amination to form the azetidine ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency under mild temperatures (60–80°C) .
  • Catalyst optimization : Palladium-based catalysts improve cross-coupling yields, while reducing agents like NaBH4 stabilize intermediates .
    • Yield optimization : Systematic variation of temperature, catalyst loading, and stoichiometry (via Design of Experiments, DoE) can identify optimal conditions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR confirms ring substitution patterns and methoxy group integration .
  • HPLC-MS : Reversed-phase HPLC coupled with high-resolution mass spectrometry validates purity and molecular mass .
  • X-ray crystallography : Resolves stereochemical ambiguities in the azetidine ring and aryl substituents .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives of this compound?

  • Methodological Answer :

  • Reaction path searching : Quantum mechanics (e.g., DFT) predicts transition states and intermediates for azetidine ring functionalization .
  • Docking studies : Molecular dynamics simulations assess binding affinity of derivatives to biological targets (e.g., enzymes or receptors) .
  • Data-driven optimization : Machine learning models trained on reaction databases prioritize synthetic routes with high predicted yields .

Q. What strategies resolve contradictions in biological activity data across different studies involving azetidine derivatives?

  • Methodological Answer :

  • Standardized assays : Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate variables affecting bioactivity .
  • Meta-analysis : Cross-reference datasets using statistical tools (e.g., ANOVA) to identify confounding factors (e.g., solvent effects, impurity profiles) .
  • Orthogonal validation : Confirm activity via multiple assays (e.g., enzyme inhibition + cell viability) to rule out false positives .

Q. How can factorial design be applied to optimize multi-step synthesis of this compound?

  • Methodological Answer :

  • Factor selection : Key variables include catalyst type, solvent polarity, and reaction time .
  • Response surface methodology (RSM) : Models interactions between factors to predict optimal yield and purity .
  • Iterative refinement : Use partial factorial designs (e.g., Plackett-Burman) to screen variables before full optimization .

Q. What are the challenges in scaling up lab-scale synthesis of this compound while maintaining stereochemical integrity?

  • Methodological Answer :

  • Process intensification : Continuous flow reactors reduce side reactions by improving heat/mass transfer compared to batch systems .
  • In-line analytics : Real-time monitoring (e.g., FTIR) detects stereochemical deviations during scale-up .
  • Purification strategies : Simulated moving bed (SMB) chromatography separates enantiomers at pilot scales .

Q. How does chemical software enhance data management and reaction pathway simulation for azetidine-based research?

  • Methodological Answer :

  • Virtual screening : Tools like Gaussian or Schrödinger predict reaction feasibility and intermediate stability .
  • Data integration : Platforms such as ELN (Electronic Lab Notebooks) centralize spectral data, reaction conditions, and yield metrics .
  • Scenario modeling : Monte Carlo simulations assess risk factors (e.g., impurity formation) in complex synthetic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.